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molecular formula C5H12N2O2 B8446777 Monohydroxybutylurea

Monohydroxybutylurea

Cat. No. B8446777
M. Wt: 132.16 g/mol
InChI Key: ANHWXVYLXIJYMY-UHFFFAOYSA-N
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Patent
US04293454

Procedure details

A mixture of 6.0 g (0.1 mole) of urea and 9.8 g (0.11 mole) of 4-amino-1-butanol was heated at 130°-135° C. for 4 hours to form monohydroxybutylurea. Without isolation the reaction mixture was cooled to 70° C. and then 31.0 g (0.21 mole) of chloral was slowly added while the temperature was maintained below 80° C. using external cooling. The reaction mixture was vigorously stirred and heated at 80°-85° C. for 1 hour. On cooling 43 g of a viscous syrupy product was isolated.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N[CH2:6][CH2:7][CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][CH2:7][CH2:6][NH:1][C:2]([NH2:4])=[O:3]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
9.8 g
Type
reactant
Smiles
NCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 130°-135° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
OCCCCNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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